molecular formula C16H24N4O2 B6117497 2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-pyridinylmethyl)acetamide

2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-pyridinylmethyl)acetamide

Cat. No.: B6117497
M. Wt: 304.39 g/mol
InChI Key: IFMLJJLRVIZADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-pyridinylmethyl)acetamide, commonly known as IMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMPA belongs to the family of piperazinylacetamides and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of IMPA is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and tumor growth. IMPA has also been shown to modulate the activity of neurotransmitter receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity.
Biochemical and Physiological Effects:
IMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. IMPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, IMPA has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using IMPA in lab experiments is that it is relatively easy to synthesize in large quantities. In addition, IMPA has been extensively studied, and its biochemical and physiological effects are well-established. However, one of the limitations of using IMPA in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on IMPA. One area of research is the development of IMPA-based drugs for the treatment of inflammatory diseases such as arthritis. Another area of research is the development of IMPA-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, research on the antimicrobial properties of IMPA could lead to the development of new antibiotics. Finally, further studies are needed to fully understand the mechanism of action of IMPA and its potential therapeutic applications.

Synthesis Methods

IMPA can be synthesized using a multi-step process involving the reaction of 2-chloro-N-methyl-N-(2-pyridinylmethyl)acetamide with 1-isopropylpiperazine and subsequent purification steps. This synthesis method has been well-established in the literature and has been used to produce IMPA in large quantities for research purposes.

Scientific Research Applications

IMPA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, IMPA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. IMPA has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Properties

IUPAC Name

N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-12(2)20-9-8-18-16(22)14(20)10-15(21)19(3)11-13-6-4-5-7-17-13/h4-7,12,14H,8-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMLJJLRVIZADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(=O)C1CC(=O)N(C)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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